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Compound of Interest

Compound Name: 2-Propylbutyramide
CAS No.: 13941-03-2
Cat. No.: B8641523

Get Quote

Executive Summary & Nomenclature Clarification

This guide details the spectroscopic characterization of 2-Propylbutyramide, a branched

primary amide structurally related to the anticonvulsant Valpromide.[1]

Critical Nomenclature Note

The name "2-Propylbutyramide" describes a butyramide (4-carbon) backbone with a propyl
substituent at the

-position (C2).[1] According to IUPAC priority rules, the longest carbon chain containing the
carbonyl determines the parent name.

e Structure:
¢ |[UPAC Name:2-Ethylpentanamide[1][2][3]
e Molecular Formula:

(MW: 143.23 g/mol )[1]
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This distinction is vital for NMR interpretation. Unlike its symmetric analog Valpromide (2-
propylpentanamide), 2-Propylbutyramide is chiral and asymmetric, leading to distinct
diastereotopic splitting patterns absent in symmetric analogs.[1][2]

Integrated Analytical Workflow

The following workflow ensures data integrity from sample preparation to structural validation.

Prep: Solid State > FTIR Acquisition IR Analysis
(Direct ATR) (4000-600 cm—1) (Amide 1/1l Bands) Func. Group Confirmed
Raw Sample . ) Structural
(2-Propylbutyramide) Connectivity Confirmed Validation
Prep: Solvation NMR Acquisition NMR Analysis
(DMSO-d6 vs CDCI3) (1H, 13C, COSY) (Diastereotopic Splitting)

Click to download full resolution via product page

Figure 1:Integrated spectroscopic workflow. Parallel analysis allows cross-verification of
functional groups (IR) and carbon skeleton connectivity (NMR).

Infrared Spectroscopy (FTIR)[4][5]

IR spectroscopy is the primary tool for confirming the amide functionality and assessing
hydrogen bonding status.[2]

Experimental Protocol (ATR-FTIR)

e Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid
moisture interference, which can broaden N-H bands.[2]

e Crystal: Diamond or ZnSe.[1][2]

o Parameters: 32 scans, 4 cm~1 resolution.[1][2][4]

Spectral Interpretation

The primary amide group (
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) exhibits a characteristic "doublet” in the high-frequency region due to asymmetric and
symmetric stretching.[1]

Functional
Group

Vibration Mode

Wavenumber

(cm™)

Intensity

Diagnostic
Note

Amide A

N-H Stretch
(Asym)

3350 - 3400

Medium

Higher frequency
spike.[1][2]

Amide A

N-H Stretch
(Sym)

3180 — 3200

Medium

Lower frequency
spike.[2]

Amide |

C=0 Stretch

1640 — 1690

Strong

The "Carbony!"
band.[2] Lower
freq than esters
due to

resonance.

Amide |l

N-H Bend

1600 — 1640

Medium/Strong

Diagnostic for
primary amides

(scissoring).[2]

Alkyl Chain

C-H Stretch (

)

2850 — 2960

Strong

Methyl/Methylen
e stretches from
Propyl/Ethyl

chains.[2]

Technical Insight: If the sample is analyzed in the solid state, intermolecular Hydrogen Bonding

will shift the Amide | band to lower frequencies (~1650 cm~1) compared to dilute solution phase

(~1690 cm™1).

NMR Spectroscopy ( and )

NMR provides the definitive proof of the carbon skeleton.[2] The asymmetry of 2-

Propylbutyramide (2-Ethylpentanamide) presents specific challenges regarding

diastereotopicity.

Solvent Selection Strategy
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e DMSO-d6 (Recommended): Excellent for amides.[1][2] It disrupts solute-solute H-bonding,
sharpening the amide proton signals and preventing exchange with water.[1][2] The amide

protons often appear as two distinct broad singlets due to restricted rotation (C-N partial
double bond character).[2]

e CDCI3: Common, but amide protons are often broad and their chemical shift is

concentration-dependent.[1][2]

Predicted NMR Data (in DMSO-d6)
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. . Assighment
Multiplicity Integration

Position Proton Type
- YP€  (ppm) Logic

Non-

equivalent
) Broad
Amide 6.8-7.5 ) 2H due to
Singlets (2) )
restricted

rotation.[1][2]

Deshielded

Multiplet (tt- by Carbonyl.

20-2.2 ) plet ( 1H y ) y
) like) [1][2] Chiral

center.

Methine (
-CH

Diastereotopi
c. Protons on
C3 (propyl)
Complex and C1'

CH2 Methylene 12-16 _ 4H

) Multiplet (ethyl) are
non-
equivalent.[1]

[2]

Middle of the
-CH2 Methylene 1.1-13 Multiplet 2H propyl chain.
[11[2]

Termini of
Overlappin Ethyl and
Methyls 0.8-0.9 ) pping 6H Y
Triplets Propyl

chains.[1][2]

The Chirality Factor (Advanced Analysis)

Because C2 is a chiral center, the two protons on the adjacent methylene groups (the

of the ethyl group and the

of the propyl group) are diastereotopic.
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¢ They are chemically non-equivalent.[1][2]
e They may appear as complex multiplets rather than simple quartets or triplets.

¢ Validation: A COSY (Correlation Spectroscopy) experiment is required to trace the
connectivity from the Methine (C2) to the distinct Ethyl and Propyl chains.

Connectivity Logic Diagram

C=0 Carbonyl
(175-180 ppm)

a-Methine (CH)
(Chiral Center)

Ethyl CH2 Propyl CH2
(Diastereotopic) (Diastereotopic)

l l

Propyl Mid-CH2

Propyl CH3
(Triplet)

Click to download full resolution via product page
Figure 2:2NMR Coupling Tree.[1][2] The

-Methine is the coupling hub.[1][2] Note that the Ethyl and Propyl branches are non-equivalent,
distinguishing this from Valpromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8641523?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8641523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

